N-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both nitrogen and sulfur atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 6-nitro-1,3-benzothiazol-2-yl thiol with N-butylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Cyclization: Catalysts such as iodine or transition metal complexes can facilitate cyclization reactions.
Major Products Formed
Reduction of Nitro Group: Formation of N-butyl-2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetamide.
Substitution Reactions: Formation of various substituted benzothiazole derivatives.
Cyclization Reactions: Formation of polycyclic compounds with potential biological activity.
Scientific Research Applications
N-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-6-nitrobenzothiazole
- 2-methyl-6-nitrobenzothiazole
- 3-nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
- 3-benzoyl-6-nitro-1,3-benzothiazol-2(3H)-one
Uniqueness
N-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the butyl chain and the specific positioning of the nitro group on the benzothiazole ring.
Properties
Molecular Formula |
C13H15N3O3S2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H15N3O3S2/c1-2-3-6-14-12(17)8-20-13-15-10-5-4-9(16(18)19)7-11(10)21-13/h4-5,7H,2-3,6,8H2,1H3,(H,14,17) |
InChI Key |
BUXCWBQPNMEHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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